molecular formula C8H6Br2N2 B1377962 4-Bromo-quinazoline hydrobromide CAS No. 1373223-20-1

4-Bromo-quinazoline hydrobromide

Cat. No.: B1377962
CAS No.: 1373223-20-1
M. Wt: 289.95 g/mol
InChI Key: HYSXCSMMFVRVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-quinazoline hydrobromide ( 1373223-20-1) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 6 Br 2 N 2 and a molecular weight of 289.96 g/mol, this compound serves as a versatile precursor for the synthesis of a wide range of pharmacologically active quinazoline derivatives . The quinazoline scaffold is a privileged structure in drug development, renowned for its diverse biological activities, particularly in oncology . Researchers utilize this compound as a critical intermediate to introduce the quinazoline core into more complex molecules. Its reactivity allows for further functionalization, primarily via cross-coupling reactions, to create novel compounds for biological screening . The bromine atom at the 4-position is an excellent leaving group, enabling nucleophilic substitution reactions with various amines (e.g., anilines, piperazines) to generate 4-aminoquinazoline libraries . These 4-substituted quinazoline derivatives are frequently investigated as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated molecular target in cancer therapy, and several FDA-approved drugs like erlotinib, gefitinib, and lapatinib are based on the 4-anilinoquinazoline structure . Consequently, this reagent is essential for researchers designing and synthesizing novel potential tyrosine kinase inhibitors for the treatment of cancers such as non-small cell lung cancer, breast cancer, and pancreatic cancer . Beyond oncology, the quinazoline motif is also explored for its potential in developing agents with anti-inflammatory, antimicrobial, and antiviral activities, making this building block broadly useful across multiple therapeutic areas . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoquinazoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2.BrH/c9-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSXCSMMFVRVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo Quinazoline Hydrobromide and Analogous Structures

De Novo Synthesis Strategies for the 4-Bromoquinazoline (B1520862) Moiety

The construction of the 4-bromoquinazoline core can be approached through a sequence of classical organic reactions, beginning with the formation of the quinazoline (B50416) ring system, followed by regioselective bromination and subsequent salt formation.

Classical Cyclization Reactions for Quinazoline Ring Construction

The synthesis of the foundational quinazoline ring is achievable through several established cyclization strategies. One common approach involves the reaction of anthranilamide with various aldehydes, followed by ring closure. researchgate.net In this method, different aromatic aldehydes, potentially bearing a range of electron-donating or electron-withdrawing groups, can be utilized to introduce diversity at the 2-position of the quinazoline ring. researchgate.net

Another powerful method for constructing the quinazoline framework is through the reaction of 2-aminobenzonitriles with amidines or guanidine (B92328). These reactions are often facilitated by a copper catalyst under mild conditions. organic-chemistry.org The choice of the amidine or guanidine reactant allows for the introduction of various substituents at the 2- and 4-positions of the quinazoline ring system.

Furthermore, quinazolin-4(3H)-ones, which are direct precursors to 4-bromoquinazolines, can be synthesized through various modern techniques. For instance, an n-Bu₄NI-catalyzed reaction of 3-methylindoles with primary amines using tert-butyl hydroperoxide (TBHP) as an oxidant provides a route to quinazolinones through a cascade of oxygenation, nitrogenation, ring-opening, and recyclization. organic-chemistry.org Additionally, the coupling of N-substituted o-bromobenzamides with formamide, catalyzed by CuI/4-hydroxy-L-proline, offers a direct synthesis of 3-substituted quinazolinones. organic-chemistry.org

Starting MaterialsReagentsProductKey Features
Anthranilamide, Aromatic AldehydesN-Bromosuccinimide (for bromination of anthranilamide)2-Aryl-dibromoquinazolinone derivativesTwo-step synthesis, allows for diversity at the 2-position. researchgate.net
2-Bromobenzonitriles, Amidines/GuanidineCuI, N,N'-dimethylethylenediamine (DMEDA), K₂CO₃4-Aminoquinazolines/2,4-DiaminoquinazolinesCopper-catalyzed, mild conditions, economical. organic-chemistry.org
3-Methylindoles, Primary Aminesn-Bu₄NI, TBHPQuinazolinonesCatalytic, involves a reaction cascade. organic-chemistry.org
N-substituted o-bromobenzamides, FormamideCuI, 4-hydroxy-L-proline3-Substituted quinazolinonesCopper-catalyzed coupling. organic-chemistry.org

Regioselective Bromination at the C4 Position of the Quinazoline Nucleus

The introduction of a bromine atom at the C4 position is a crucial step in the synthesis of the target compound. A highly effective method for this transformation is the conversion of the readily accessible quinazolin-4-one (or 4-hydroxyquinazoline) to 4-bromoquinazoline. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com

This reaction proceeds via the conversion of the C4-hydroxyl group (in its tautomeric form) into a good leaving group, which is subsequently displaced by a bromide ion. The use of reagents like PBr₃ in DMF at controlled temperatures allows for a clean and efficient conversion to the desired 4-bromoquinazoline. chemicalbook.com

A similar strategy has been successfully employed in the synthesis of 4-bromoquinoline (B50189), a structurally related heterocycle. In this case, quinolin-4-ol is treated with phosphorus tribromide in DMF to yield 4-bromoquinoline in high yield. chemicalbook.com This suggests that this methodology is broadly applicable to the synthesis of 4-bromo-N-heterocycles from their corresponding hydroxylated precursors.

PrecursorBrominating AgentSolventProductYield
Quinolin-4-olPhosphorus tribromide (PBr₃)N,N-Dimethylformamide (DMF)4-Bromoquinoline88% chemicalbook.com

Formation and Characterization of the Hydrobromide Salt Form

Transition Metal-Catalyzed Approaches in 4-Bromoquinazoline Synthesis

Transition metal catalysis offers powerful and versatile tools for the synthesis and functionalization of quinazoline derivatives, including those leading to 4-bromoquinazoline and its analogues.

Palladium-Mediated Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

4-Bromoquinazoline is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction allows for the formation of a new carbon-carbon bond at the C4 position, enabling the introduction of a wide variety of aryl, heteroaryl, alkenyl, and alkyl groups. libretexts.orgnih.gov

In a typical Suzuki-Miyaura reaction, 4-bromoquinazoline would be reacted with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst, a suitable ligand, and a base. libretexts.orgmdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and good functional group tolerance. The catalytic cycle generally involves the oxidative addition of the 4-bromoquinazoline to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the C4-substituted quinazoline and regenerate the active palladium catalyst. libretexts.org The versatility of the Suzuki-Miyaura reaction makes it a cornerstone in the synthesis of diverse libraries of quinazoline-based compounds for various applications. nih.govmdpi.comrsc.org

ReactantsCatalyst/LigandBaseProductKey Features
5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acidsPd(PPh₃)₄K₃PO₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesArylation of a bromo-substituted heterocycle. mdpi.com
ortho-Bromoanilines, Boronic estersCataXCium A Pd G3-Diversified ortho-substituted anilinesHigh functional group compatibility. nih.gov
Haloarenes, Phenylboronic acidPalladium catalystBaseBiaryl compoundsPioneering C-C bond formation. libretexts.org

Copper-Catalyzed Cascade Reactions and Amination Protocols

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis and functionalization of quinazolines. Copper catalysts can promote cascade reactions that allow for the rapid assembly of the quinazoline core from simple starting materials. nih.govresearchgate.net For example, the reaction of substituted 2-halobenzaldehydes or 2-halophenylketones with amidine hydrochlorides in the presence of a copper catalyst can lead to the formation of quinazoline and quinazolinone derivatives in good to excellent yields. researchgate.net

Furthermore, copper-catalyzed amination reactions provide a direct route to introduce amino substituents onto the quinazoline ring. 4-Bromoquinazoline can serve as a substrate in copper-catalyzed amination reactions, allowing for the displacement of the bromo group with a variety of primary and secondary amines. organic-chemistry.orgresearchgate.net These reactions are typically carried out using a copper(I) salt, a suitable ligand, and a base. This approach is particularly valuable for the synthesis of 4-aminoquinazoline derivatives, which are important pharmacophores. organic-chemistry.orgresearchgate.net The development of efficient copper-catalyzed amination protocols has significantly broadened the scope of accessible quinazoline derivatives. nih.gov

ReactantsCatalyst/LigandBaseProductKey Features
2-Bromobenzonitriles, Amidines/GuanidineCuI, N,N'-dimethylethylenediamine (DMEDA)K₂CO₃4-Aminoquinazolines/2,4-DiaminoquinazolinesEconomical synthesis of aminoquinazolines. organic-chemistry.org
Substituted 2-halobenzaldehydes, Amidine hydrochloridesCopper catalyst-Quinazoline derivativesCascade reaction for core synthesis. researchgate.net
Diorganozinc reagents, O-benzoyl hydroxylaminesCopper salts-Tertiary and secondary aminesElectrophilic amination. nih.gov

Manganese-Catalyzed Dehydrogenative Coupling Routes

The use of earth-abundant and less toxic metals like manganese has gained prominence in catalysis. mdpi.com Manganese-catalyzed C-H activation and acceptorless dehydrogenative coupling (ADC) reactions represent a sustainable approach for synthesizing N-heterocycles. mdpi.comrsc.org These methods often proceed by liberating environmentally benign byproducts like water or hydrogen gas. rsc.org

In a typical ADC reaction for quinazoline synthesis, a manganese catalyst facilitates the coupling of a 2-aminobenzyl alcohol with a primary amide. nih.govresearchgate.net This process involves the tandem dehydrogenative annulation of the starting materials under mild conditions. researchgate.net The protocol is noted for its atom economy and the use of simple, phosphine-free ligands with a manganese salt. nih.govresearchgate.net While direct synthesis of 4-bromo-quinazoline hydrobromide via this specific route is not extensively detailed, the methodology has been successfully applied to a range of substrates, demonstrating tolerance for various functional groups, which is crucial for producing substituted quinazoline derivatives. rsc.orgnih.gov

Research has demonstrated the efficacy of well-defined manganese complexes in catalyzing the dehydrogenative synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and alcohols, which is a related and important transformation. rsc.org Another sustainable approach involves the dehydrogenative annulation of 2-aminobenzyl alcohol and nitriles, catalyzed by a phosphine-free manganese pincer complex, to yield quinazolines. scinapse.io

Table 1: Examples of Manganese-Catalyzed Dehydrogenative Coupling for Quinazoline Synthesis

Catalyst System Reactants Product Type Key Features Reference
Mn(I) complex with NNN-tridentate ligand 2-Aminobenzyl alcohols, Primary amides Quinazolines Sustainable, Atom-economical, Liberation of H₂ nih.govresearchgate.net
Well-defined Mn complex 2-Aminobenzamides, Alcohols Quinazolin-4(3H)-ones Acceptorless dehydrogenative coupling rsc.org
Mn complex with NNS ligands 2-Aminobenzyl alcohol, Nitriles Quinazolines Sustainable, One-pot synthesis scinapse.io

Other Metal-Promoted Cyclization and Functionalization Reactions

Beyond manganese, a variety of other transition metals, including copper, palladium, and cobalt, have been extensively used to catalyze the synthesis of quinazoline derivatives. mdpi.com These metals often enable unique reaction pathways, such as cascade reactions and C-H functionalization, to build the quinazoline core. mdpi.com

Copper catalysis is particularly versatile. An efficient synthesis of diversely substituted quinazolines has been developed through a copper-catalyzed tandem reaction involving readily available 2-bromobenzyl bromides, aldehydes, and aqueous ammonia (B1221849). nih.gov This method provides a practical route to the quinazoline scaffold. nih.gov Copper catalysts, such as copper(I) bromide (CuBr), have also been employed in one-pot tandem strategies. For instance, the reaction of 2-iodo or 2-bromobenzimidamides with aldehydes and sodium azide (B81097) (NaN₃) in the presence of CuBr yields 4-aminoquinazolines in good yields. mdpi.com

Palladium catalysts are instrumental in cyclization reactions that form the quinazoline ring. A notable example is the palladium-catalyzed annulation of Ugi four-component reaction (Ugi-4CR) adducts. acs.orgresearchgate.net This two-step sequence starts with an ammonia-Ugi reaction involving o-bromobenzoic acids, isocyanides, and aldehydes, followed by an intramolecular palladium-catalyzed cyclization to form polycyclic quinazolinones. acs.orgresearchgate.net

Table 2: Selected Metal-Promoted Syntheses of Quinazoline Derivatives

Metal Catalyst Reaction Type Starting Materials Product Reference
Copper (CuBr) Tandem Reaction 2-Bromobenzyl bromides, Aldehydes, Ammonia Substituted quinazolines nih.gov
Palladium (Pd(OAc)₂) Tandem Ugi-4CR / Annulation o-Bromobenzoic acids, Isocyanides, Aldehydes, Ammonia Polycyclic quinazolinones acs.orgresearchgate.net
Copper (CuCl) Oxidation / Cyclization (2-Aminophenyl)methanols, Aldehydes 2-Arylquinazolines mdpi.com
Cobalt [4+2] Cycloaddition Imines, Dioxazolones Quinazolines mdpi.com

Metal-Free Synthetic Strategies for Brominated Quinazolines

To circumvent the cost and potential toxicity associated with metal catalysts, a range of metal-free synthetic strategies has been developed. These methods often rely on the use of Lewis acids, bases, or photochemical activation to promote the desired cyclization reactions.

Lewis Acid-Catalyzed Cyclocondensations

Lewis acids can effectively promote the cyclization reactions needed to form the quinazoline nucleus. A one-pot protocol for synthesizing quinazolinones has been developed that uses a Lewis acid in combination with a base. rsc.org The reaction proceeds from amide-oxazolines, which, in the presence of tosyl chloride (TsCl), form a cyclic 1,3-azaoxonium intermediate that undergoes a 6π electron cyclization. rsc.org This method is noted for its operational simplicity and broad substrate scope, offering a unique strategy for constructing the quinazolinone ring system. rsc.org While specific application to 4-bromo-quinazoline is not detailed, the tolerance for varied substrates suggests potential applicability.

Base-Promoted Annulation Reactions in Aqueous and Organic Media

Base-promoted, transition-metal-free annulation reactions provide a powerful and cost-effective alternative for synthesizing quinazolinones. nih.govrsc.org A notable method involves the reaction of ortho-fluorobenzamides with amides in the presence of a strong base like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization and dehydration to afford the quinazolin-4-one product. acs.org

A significant advantage of this approach is its chemoselectivity. When starting materials containing both fluorine and a heavier halogen (like bromine or iodine) are used, the SNAr reaction occurs selectively at the C–F bond, leaving the C–Br or C–I bond untouched. acs.org This provides a valuable synthetic handle on the final product, allowing the bromo-substituted quinazolinone to be used in subsequent cross-coupling reactions for further derivatization. acs.org More recent developments have utilized potassium carbonate (K₂CO₃) as a mild base in polyethylene (B3416737) glycol (PEG-200) as a green reaction medium for the cyclocondensation of 2-aminobenzamides with benzoyl chlorides, yielding quinazolinones in excellent yields. rsc.org

Table 3: Base-Promoted Synthesis of Quinazolinones

Base Solvent Starting Materials Key Feature Reference
Cs₂CO₃ DMSO ortho-Fluorobenzamides, Amides Transition-metal-free SNAr/cyclization nih.govacs.org
K₂CO₃ DMSO ortho-Fluorobenzamides, Amides Metal-free synthesis of drug methaqualone acs.org
K₂CO₃ PEG-200 2-Aminobenzamides, Benzoyl chlorides Green, environmentally benign conditions rsc.org

Visible Light-Assisted Photo-Redox Oxidative Cyclizations

Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the generation of reactive radical intermediates under exceptionally mild conditions. rsc.org This strategy has been applied to the synthesis of quinazoline derivatives. An efficient photocatalytic oxidative/reductive cyclization of N-cyanamide alkenes with arylsulfinic acids has been reported to produce sulfonated quinazolinones. nih.govresearchgate.net This reaction proceeds through the formation of C–S, C–C, and C–N bonds under mild, photocatalytic conditions. nih.gov

Another green approach utilizes curcumin-sensitized titanium dioxide (TiO₂) as a photocatalyst for the one-pot, three-component synthesis of quinazoline derivatives from dimedone, urea, and various aldehydes under visible light. mdpi.com Furthermore, visible-light-induced photoredox catalysis has been successfully used for the in situ generation of bromine from Br⁻ for the bromination of phenols and alkenes, demonstrating the compatibility of this energy source with bromination reactions. nih.gov These methodologies showcase the potential of visible light to drive the synthesis and functionalization of the quinazoline scaffold in an eco-friendly manner. mdpi.com

Table 4: Visible Light-Assisted Synthesis of Quinazoline Derivatives

Photocatalyst Reaction Type Substrates Product Reference
Not specified Oxidative/Reductive Cyclization N-Cyanamide alkenes, Arylsulfinic acids Sulfonated quinazolinones nih.govresearchgate.net
Curcumin-sensitized TiO₂ Three-component reaction Dimedone, Urea/Thiourea, Aldehydes Quinazoline derivatives mdpi.com
Ru(bpy)₃²⁺ Bromination (general) Phenols/Alkenes, HBr Bromo-functionalized compounds nih.gov

Multi-component Reactions and Tandem Synthetic Sequences

Multi-component reactions (MCRs) and tandem (or cascade) synthetic sequences are highly efficient strategies for building molecular complexity in a single pot, minimizing purification steps and resource consumption. Several such methods have been developed for quinazoline synthesis.

A powerful example is a bifurcated approach that begins with a Ugi four-component reaction (Ugi-4CR). acs.org In this sequence, o-bromobenzoic acid, an aldehyde, an isocyanide, and ammonia are combined to form a complex adduct. This intermediate is then subjected to a palladium-catalyzed intramolecular annulation to yield polycyclic quinazolinones. acs.orgresearchgate.net This method allows for significant structural diversity by varying each of the four initial components. acs.org

Other tandem approaches include a one-pot synthesis of 2-arylquinazolines from (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comnih.gov Copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and amines also provide a versatile and practical protocol for accessing both quinazolines and their tetrahydro-analogs. nih.gov These MCR and tandem strategies represent state-of-the-art methods for the rapid and efficient construction of complex brominated quinazoline frameworks.

Table 5: Multi-component and Tandem Syntheses of Quinazolines

Reaction Name/Type Key Reagents Intermediate/Process Final Product Reference
Ugi-4CR / Pd-Annulation o-Bromobenzoic acid, Aldehyde, Isocyanide, NH₃, Pd(OAc)₂ Ugi Adduct Polycyclic quinazolinones acs.orgresearchgate.net
CAN-mediated Tandem Reaction (2-Aminophenyl)methanol, Aldehyde, Ceric Ammonium Nitrate One-pot cyclization 2-Arylquinazolines mdpi.comnih.gov
Copper-catalyzed Tandem Reaction 2-Bromobenzyl bromide, Aldehyde, Amine/Ammonia One-pot cyclization Quinazolines / Tetrahydroquinazolines nih.gov

Chemo- and Regioselective Functionalization of 4-Bromoquinazoline Precursors

The functionalization of the quinazoline core is a critical aspect of medicinal and materials chemistry, enabling the synthesis of diverse derivatives with tailored properties. The C4 position of the quinazoline ring is particularly susceptible to nucleophilic attack, a characteristic that is often exploited for the introduction of various substituents. researchgate.net This inherent reactivity allows for the selective modification of this position, provided that appropriate synthetic strategies are employed.

Selective Halogenation Methodologies for C4-

A primary and effective method for the synthesis of 4-bromoquinazolines involves the conversion of the readily available quinazolin-4(3H)-one precursor. This transformation takes advantage of the tautomeric equilibrium of the quinazolin-4(3H)-one system, which can exist in both lactam and lactim forms. The hydroxyl group of the lactim tautomer can be readily substituted by a bromine atom using a suitable brominating agent.

Phosphorus oxybromide (POBr₃) is a key reagent for this transformation, acting as both a dehydrating and brominating agent. researchgate.netalphachemika.co The reaction typically proceeds by heating quinazolin-4(3H)-one with neat phosphorus oxybromide or in a high-boiling inert solvent. The use of phosphorus oxybromide is analogous to the well-established use of phosphorus oxychloride (POCl₃) for the synthesis of 4-chloroquinazolines from quinazolin-4(3H)-ones. researchgate.netchim.it

The general reaction scheme involves the activation of the carbonyl group of quinazolin-4(3H)-one by phosphorus oxybromide, followed by an intramolecular rearrangement and subsequent nucleophilic attack by the bromide ion to yield the 4-bromoquinazoline product. The resulting 4-bromoquinazoline is a highly reactive intermediate, primed for a variety of subsequent chemical modifications. Upon completion of the reaction and work-up, the product is often isolated as the hydrobromide salt, this compound, due to the presence of hydrobromic acid generated in situ.

A representative synthetic protocol is detailed in the table below:

Precursor Reagent Solvent Temperature Product Notes
Quinazolin-4(3H)-onePhosphorus oxybromide (POBr₃)Neat or high-boiling inert solvent (e.g., toluene, xylene)Reflux4-Bromo-quinazolineThe product is often isolated as the hydrobromide salt after workup.

This methodology provides a direct and efficient route to 4-bromoquinazoline, a key building block for the synthesis of a wide array of functionalized quinazoline derivatives. The regioselectivity of this reaction is high, with the bromination occurring specifically at the C4 position due to the inherent reactivity of the quinazolin-4(3H)-one precursor.

Q & A

Q. Answer :

  • Techniques :
    • Single-Crystal X-Ray Diffraction : Resolve protonation sites (e.g., N1 vs. N3) and hydrogen-bonding networks (e.g., Br⁻···H-N interactions) .
    • Spectroscopy :
  • NMR : 1H^1\text{H} chemical shifts (δ ~8.5–9.0 ppm for aromatic protons) and 13C^{13}\text{C} signals for brominated carbons (~115–120 ppm) .
  • FT-IR : Confirm N-H stretching (~2500–3000 cm⁻¹) and Br⁻ counterion absorption (~600 cm⁻¹) .
    • Thermal Analysis : TGA/DSC to assess decomposition temperatures (e.g., ~200–250°C) and hygroscopicity .

Advanced: How to resolve contradictions in reported protonation sites of quinazoline derivatives in hydrobromide salts?

Q. Answer :

  • Contradiction Source : Discrepancies arise from varying experimental conditions (solvent polarity, crystallization pH) and computational models.
  • Methodology :
    • Comparative Crystallography : Analyze multiple salt forms (e.g., hydrochloride vs. hydrobromide) to identify site-specific trends .
    • DFT Calculations : Model proton affinity at different nitrogen sites using Gaussian or ORCA software. Compare with experimental pKa\text{p}K_a values .
    • Solid-State NMR : Use 15N^{15}\text{N}-labeled samples to directly probe protonation sites in the crystal lattice .
  • Case Study : In N,4-diaryl 2-aminothiazoles, protonation at N1 was confirmed via X-ray and pKa\text{p}K_a-DFT alignment .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Q. Answer :

  • Experimental Design :
    • Stress Conditions :
  • pH : 1.2 (gastric), 6.8 (intestinal), and 7.4 (physiological) buffers at 40°C for 14 days .
  • Temperature : 25°C (ambient), 40°C (accelerated), and 60°C (degradation) under controlled humidity (40–75% RH) .
    • Analytical Monitoring :
  • HPLC-UV : Track degradation products (e.g., de-bromination or hydrolysis) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : Identify degradants via LC-MS (e.g., m/z shifts indicative of Br loss) .
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life at 25°C and identify pH-sensitive degradation pathways .

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .
    • First Aid :
  • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced: How to optimize RP-HPLC methods for quantifying this compound in complex matrices?

Q. Answer :

  • Method Development :
    • Column : C18 (150 mm × 4.6 mm, 5 µm) with guard column .
    • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in gradient mode (e.g., 30:70 to 60:40 over 15 min) .
    • Detection : UV at 254 nm (λmax for brominated aromatics) .
  • Validation Parameters :
    • Linearity : 1–100 µg/mL (R2R^2 ≥0.999).
    • Precision : ≤2% RSD for intra-/inter-day replicates.
    • LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively .
  • Robustness Testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) using a central composite design .

Advanced: How to address solubility challenges of this compound in aqueous buffers?

Q. Answer :

  • Strategies :
    • Co-Solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without destabilizing the salt .
    • pH Adjustment : Increase solubility in alkaline buffers (pH >7) via deprotonation, but monitor salt dissociation .
    • Surfactants : Add polysorbate 80 (0.1–0.5%) to form micelles for in vitro assays .
  • Analytical Confirmation : Conduct dynamic light scattering (DLS) to detect aggregates and validate solubility via nephelometry .

Advanced: How to evaluate the biological activity of this compound in kinase inhibition assays?

Q. Answer :

  • Assay Design :
    • Kinase Panel : Test against EGFR, VEGFR, or Aurora kinases at 1–100 µM concentrations .
    • Controls : Use staurosporine as a positive control and DMSO as a vehicle control .
  • Data Analysis :
    • IC50 Determination : Fit dose-response curves using GraphPad Prism (4-parameter logistic model).
    • Selectivity Index : Compare IC50 values across kinases to identify off-target effects .
  • Follow-Up : Perform cellular assays (e.g., apoptosis via flow cytometry) to validate in vitro activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-quinazoline hydrobromide
Reactant of Route 2
4-Bromo-quinazoline hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.